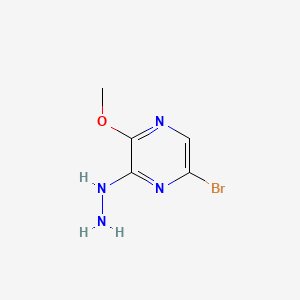
4-Quinolone-3-Carboxamide CB2 Ligand
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The 4-Quinolone-3-Carboxamide CB2 Ligand is a ligand of the CB2 receptor . Cannabinoids (CBs) and their synthetic analogs exhibit biochemical and pharmacological effects via interacting with the central CB1 and peripheral CB2 receptors .
Synthesis Analysis
Most selective CB2 agonists are designed and synthesized based on non-selective CB2 agonists through the classical med-chem strategies, e.g. molecular hybridization, scaffold hopping, bioisosterism, etc . In the 4-quinolone-3-carboxamide series of CB ligands, replacement of an isopropyl group at the 6-position with a furan-2-yl altered its CB2 functional profile from an agonist to an inverse agonist in GTPγS assay .Molecular Structure Analysis
The molecular formula of 4-Quinolone-3-Carboxamide CB2 Ligand is C26H34N2O3 . The compound has a formula weight of 422.6 . The InChi Code is InChI=1S/C26H34N2O3/c1-3-4-5-9-28-16-21 (24 (29)20-7-6-8-22 (31-2)23 (20)28)25 (30)27-26-13-17-10-18 (14-26)12-19 (11-17)15-26/h6-8,16-19H,3-5,9-15H2,1-2H3, (H,27,30)/t17-,18+,19?,26? .Physical And Chemical Properties Analysis
The 4-Quinolone-3-Carboxamide CB2 Ligand is a crystalline solid . It has a solubility of 3 mg/ml in DMF, 3 mg/ml in DMSO, and 30 mg/ml in ethanol .Applications De Recherche Scientifique
Drug Design and Synthesis
4-Quinolone-3-carboxamide derivatives have high affinity and selectivity against CB2 receptors . They are characterized by different functional profiles and are designed and synthesized based on non-selective CB2 agonists through classical med-chem strategies .
Treatment of Osteoporosis
The CB2 receptor has emerged as a pharmacotherapeutic target for treating osteoporosis . 4-Quinolone-3-carboxamide CB2 Ligand is a selective, high-affinity ligand of the CB2 receptor, which could potentially be used in the treatment of osteoporosis .
Pain Management
4-Quinolone-3-carboxamide CB2 Ligand has been found to elicit antinociceptive effects in various models of pain . In animal studies, it has shown antinociceptive activity in a formalin test of nocifensive response in mice .
Energy Metabolism Disorders
Activation of CB1, a receptor related to CB2, has been found to regulate energy metabolism disorders such as appetite regulation, obesity, and anorexia . Although 4-Quinolone-3-carboxamide CB2 Ligand is selective for CB2, further research could explore its potential effects on energy metabolism disorders.
Drug Development
The protein crystals of both CB1 and CB2 receptors have been resolved, which could not only shorten drug development cycles but also enhance our understanding of the ligand-induced inactive or active-like states . 4-Quinolone-3-carboxamide CB2 Ligand, with its high affinity for the CB2 receptor, could potentially play a role in this process .
Potential Therapeutic Applications
While no selective CB2 ligand has been approved for marketing, many ligands in the clinical stage and pre-clinical stage have positive effects on the treatment of some disease models and have great potential for development . As a selective, high-affinity ligand of the CB2 receptor, 4-Quinolone-3-carboxamide CB2 Ligand could potentially be used in these therapeutic applications .
Mécanisme D'action
Target of Action
The primary target of the 4-Quinolone-3-Carboxamide CB2 Ligand is the Cannabinoid Receptor Type-2 (CB2) . This receptor belongs to the large family of G-protein-coupled receptors and is primarily located in peripheral nerve tissues such as immune organs, spleen, adrenal glands, heart, lungs, prostate, uterus, pancreas, and testes . It also has a presence in the Central Nervous System (CNS) .
Mode of Action
The 4-Quinolone-3-Carboxamide CB2 Ligand is a selective, high-affinity ligand of the CB2 receptor . It interacts with the CB2 receptor, displaying an in vitro Ki value of 0.6 nM . The ligand’s interaction with the CB2 receptor can induce changes in the receptor’s active or inactive states .
Biochemical Pathways
The CB2 receptor is part of the endocannabinoid system, which plays a crucial role in various physiological processes. Activation of the CB2 receptor can regulate energy metabolism disorders and has potential therapeutic effects in various disease models .
Pharmacokinetics
The balance between selectivity, activity, and pharmacokinetic properties is crucial in the design and synthesis of selective cb2 agonists .
Result of Action
In animal studies, the 4-Quinolone-3-Carboxamide CB2 Ligand at a dose of 6 mg/kg showed antinociceptive activity in a formalin test of nocifensive response in mice . , suggesting that the ligand might behave as an inverse agonist.
Action Environment
It’s known that the balance between hydrophilic and lipophilic properties is important for cb2 ligands . This balance can be influenced by various environmental factors, which in turn can affect the ligand’s action, efficacy, and stability.
Safety and Hazards
The safety data sheet indicates that no special measures are required for handling 4-Quinolone-3-Carboxamide CB2 Ligand . After inhalation, it is recommended to supply fresh air and consult a doctor in case of complaints . The product generally does not irritate the skin . After eye contact, it is advised to rinse the opened eye for several minutes under running water . If swallowed and symptoms persist, consult a doctor .
Orientations Futures
So far, no selective CB2 ligand has been approved for marketing, but many of its ligands in the clinical stage and pre-clinical stage have positive effects on the treatment of some disease models and have great potential for development . The balance between selectivity, activity, and pharmacokinetic properties needs to be achieved .
Propriétés
IUPAC Name |
N-(1-adamantyl)-8-methoxy-4-oxo-1-pentylquinoline-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N2O3/c1-3-4-5-9-28-16-21(24(29)20-7-6-8-22(31-2)23(20)28)25(30)27-26-13-17-10-18(14-26)12-19(11-17)15-26/h6-8,16-19H,3-5,9-15H2,1-2H3,(H,27,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGNQQLUXHGNAEG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=C(C(=O)C2=C1C(=CC=C2)OC)C(=O)NC34CC5CC(C3)CC(C5)C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501043048 |
Source


|
| Record name | N-(Adamantan-1-yl)-8-methoxy-4-oxo-1-pentyl-1,4-dihydro-3-quinolinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501043048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Quinolone-3-Carboxamide CB2 Ligand | |
CAS RN |
1314230-69-7 |
Source


|
| Record name | N-(Adamantan-1-yl)-8-methoxy-4-oxo-1-pentyl-1,4-dihydro-3-quinolinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501043048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

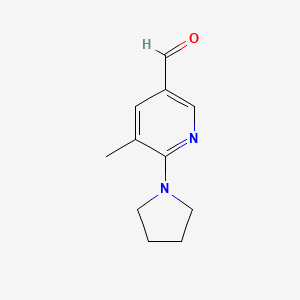
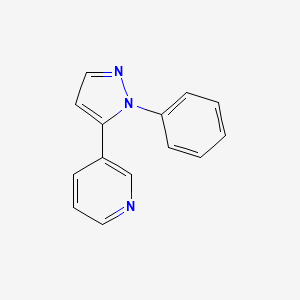
![6-nitropyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione](/img/structure/B571910.png)

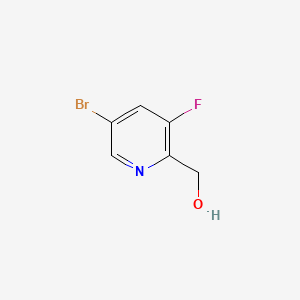
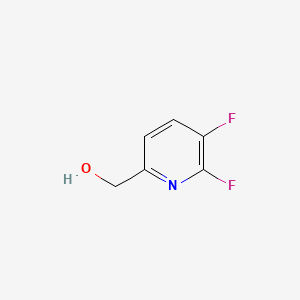
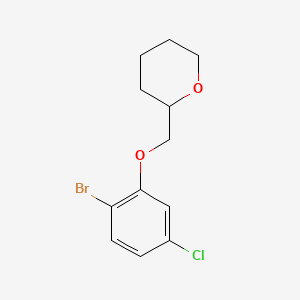

![6-Bromopyrazolo[1,5-a]pyridine](/img/structure/B571917.png)
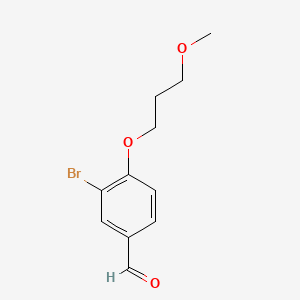
![5,6-Dimethoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B571920.png)


